8-(Adamantane-1-carbonyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
Properties
IUPAC Name |
1-adamantyl-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33FN2O4S/c1-17-10-21(2-3-22(17)26)33(30,31)28-8-9-32-25(28)4-6-27(7-5-25)23(29)24-14-18-11-19(15-24)13-20(12-18)16-24/h2-3,10,18-20H,4-9,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWOGLMCNAXMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C45CC6CC(C4)CC(C6)C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 1-oxa-4,8-diazaspiro[4.5]decane core but differ in substituents, leading to variations in physicochemical and pharmacological properties:
Table 1: Structural and Property Comparison
*Estimated based on analogous structures.
Key Differences and Implications
Adamantane vs. Aromatic Carbonyl Groups: The adamantane moiety in the target compound confers significant lipophilicity (logP ~3.4), which may improve blood-brain barrier penetration compared to fluorophenyl (logP ~3.4) or bromophenyl (logP ~3.4) analogs. However, this comes at the cost of reduced aqueous solubility .
Sulfonamide Substitutions :
- The 4-fluoro-3-methylbenzenesulfonyl group is conserved in the target compound and G499-0278, suggesting its role in target binding (e.g., hydrogen bonding via sulfonyl oxygen). Compounds with simpler substituents (e.g., methyl in 1326808-40-5) lack this feature, which may reduce affinity .
Synthetic Complexity: Adamantane derivatives require multi-step syntheses involving ozonolysis and ketal formation (as in ), whereas benzoyl analogs (e.g., BE99410) are synthesized via straightforward acylations .
Pharmacological Considerations :
- Spirocyclic compounds with adamantane groups (e.g., the target) are explored for antiviral and neuroprotective applications, while fluorinated analogs (e.g., BE99410) may prioritize metabolic stability in peripheral tissues .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-(Adamantane-1-carbonyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example:
Spirocyclic Core Formation : Reacting ketones or aldehydes with amines under anhydrous conditions to form the 1-oxa-4,8-diazaspiro[4.5]decane scaffold. Solvents like dichloromethane or acetonitrile are used, with catalysts such as triethylamine .
Functionalization : Introducing the adamantane-1-carbonyl group via acyl chloride coupling under reflux, followed by sulfonylation with 4-fluoro-3-methylbenzenesulfonyl chloride .
- Characterization : Intermediates are validated via -NMR (to confirm spirocyclic geometry), IR (to detect carbonyl stretches at ~1700 cm), and mass spectrometry (to verify molecular weight) .
Q. How do structural modifications (e.g., fluorination, adamantane substitution) influence the compound’s stability and reactivity?
- Methodological Answer :
- Fluorine Effects : The 4-fluoro-3-methylbenzenesulfonyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. This is confirmed via comparative stability assays in liver microsomes .
- Adamantane Contribution : The bulky adamantane-1-carbonyl moiety improves lipophilicity (logP >3), as calculated via HPLC retention time correlation, facilitating blood-brain barrier penetration in neuropharmacology studies .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this spirocyclic compound, and what parameters are critical for reaction path prediction?
- Methodological Answer :
- Quantum Chemical Modeling : Tools like density functional theory (DFT) calculate transition-state energies for key steps (e.g., spirocyclization). For example, the activation energy for ring closure is minimized in polar aprotic solvents like DMF .
- Reaction Path Screening : Machine learning algorithms (e.g., ICReDD’s workflow) prioritize reaction conditions by training on datasets of similar spirocyclic syntheses. Variables include solvent polarity, temperature, and catalyst loading .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Address discrepancies by measuring bioavailability (e.g., plasma concentration-time curves in rodents) and tissue distribution via LC-MS/MS. Poor in vivo efficacy often correlates with rapid clearance (>5 mL/min/kg) .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase-I/II metabolites. For instance, sulfone oxidation or adamantane hydroxylation may generate inactive derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
